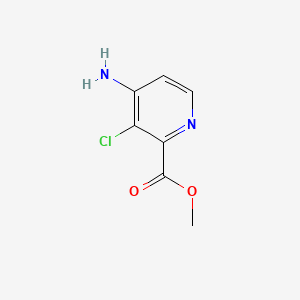

4-Amino-3-chloropicolinic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 4-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYBXFXRHKGKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-60-0 | |

| Record name | methyl 4-amino-3-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 4-Amino-3-chloropicolinic Acid Methyl Ester"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-chloropicolinic Acid Methyl Ester

Abstract

Substituted picolinic acids and their esters are pivotal scaffolds in medicinal chemistry and agrochemical development. This guide provides a comprehensive technical overview of the synthesis and analytical characterization of a key derivative, this compound. We delve into rational synthesis design, presenting a robust, step-by-step experimental protocol. Furthermore, we outline a complete characterization workflow, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to ensure structural verification and purity assessment. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex heterocyclic compounds.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative featuring a strategic arrangement of functional groups: an activating amino group, a deactivating chloro group, and a reactive methyl ester. This unique electronic and steric profile makes it a valuable intermediate for constructing more complex molecules, particularly in the discovery of novel pharmaceuticals and next-generation herbicides. The picolinate core is a known pharmacophore, and the specific substitution pattern allows for diverse downstream modifications via reactions like N-acylation, Sandmeyer reactions on the amino group, or nucleophilic aromatic substitution.

This guide moves beyond a simple recitation of methods. It provides the underlying scientific rationale for the chosen synthetic strategy and the interpretation of analytical data, reflecting a field-proven approach to chemical synthesis and validation.

Synthesis Strategy: A Multi-Step Approach

The synthesis of this compound is not a trivial one-pot reaction but requires a carefully planned multi-step sequence. A logical and efficient pathway begins with the commercially available 4-aminopicolinic acid. The strategy involves sequential chlorination and esterification.

Rationale for the Synthetic Pathway

The chosen pathway prioritizes regioselectivity and functional group compatibility. The amino group at the C4 position is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. This inherent reactivity is harnessed to direct the chlorination specifically to the C3 position. Direct chlorination of 4-aminopicolinic acid can be challenging and may lead to multiple products. Therefore, a more controlled approach is often necessary. The final step is a standard esterification of the carboxylic acid, which is a robust and high-yielding transformation.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 4-Amino-3-chloropicolinic Acid

-

Reaction Setup: To a stirred solution of 4-aminopicolinic acid (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may require gentle heating (40-60 °C) to proceed to completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate (succinimide) forms, it is removed by filtration. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or flash column chromatography on silica gel to yield pure 4-amino-3-chloropicolinic acid.

Step 2: Esterification to this compound

-

Reaction Setup: Suspend the 4-amino-3-chloropicolinic acid (1.0 eq) in anhydrous methanol (MeOH). Cool the suspension in an ice bath (0 °C).[1]

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension. The addition is exothermic and generates HCl gas. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[1][2] This method of using SOCl₂ or an acid catalyst in methanol is a standard and effective procedure for converting carboxylic acids to their methyl esters.[3][4]

-

Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/HPLC analysis indicates the complete conversion of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.[3]

-

Final Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a pure solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques provide a comprehensive analytical profile.

Caption: A standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.[5] For this compound (C₇H₇ClN₂O₂), the spectra would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

-

Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and will appear as doublets due to coupling with each other.

-

Amine Protons: The -NH₂ protons will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Methyl Protons: The -OCH₃ protons of the ester group will appear as a sharp singlet, integrating to three protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a singlet at the downfield end of the spectrum (typically 160-175 ppm).

-

Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted accordingly.

-

Methyl Carbon: The methyl carbon of the ester will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -OC H₃ | ~3.9 ppm (s, 3H) | ~53 ppm |

| -NH ₂ | ~5.0-6.0 ppm (br s, 2H) | - |

| Ar-H (C5-H) | ~6.8 ppm (d) | ~110 ppm |

| Ar-H (C6-H) | ~8.0 ppm (d) | ~150 ppm |

| Ar-C (C2) | - | ~148 ppm |

| Ar-C (C3-Cl) | - | ~115 ppm |

| Ar-C (C4-NH₂) | - | ~155 ppm |

| C =O | - | ~165 ppm |

(Note: Predicted chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[6]

Table 2: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Ester (C=O) | Stretch | 1710 - 1740 | Strong, Sharp |

| Pyridine Ring (C=C, C=N) | Stretch | 1550 - 1610 | Medium to Strong |

| Ester (C-O) | Asymmetric Stretch | 1200 - 1300 | Strong |

| C-Cl | Stretch | 700 - 850 | Medium to Strong |

The presence of a strong, sharp peak around 1725 cm⁻¹ is highly indicative of the ester carbonyl group.[7] The two distinct, sharp bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. The molecular formula is C₇H₇ClN₂O₂.

-

Expected Molecular Ion ([M]⁺): The mass spectrum should show a molecular ion peak cluster corresponding to this mass.

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for chlorine. The presence of the two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in two molecular ion peaks: [M]⁺ at m/z ≈ 186.0 and [M+2]⁺ at m/z ≈ 188.0, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a molecule containing one chlorine atom.

Conclusion

This guide has detailed a logical and verifiable pathway for the synthesis of this compound, a compound of significant interest for further chemical exploration. By following the outlined experimental protocol and employing the comprehensive suite of analytical characterization techniques described, researchers can confidently synthesize and validate this important chemical intermediate. The provided spectroscopic data serves as a benchmark for confirming the successful synthesis and purity of the final product, enabling its reliable use in advanced research and development applications.

References

-

Full article: Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles - Taylor & Francis Online. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - National Institutes of Health (NIH). Available at: [Link]

-

Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. Available at: [Link]

- US2758999A - Esterification of pyridine carboxylic acids - Google Patents.

-

Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions - Journal of the American Chemical Society. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

-

Novel synthesis of 3-substituted pyridines from pyridine - Journal of the American Chemical Society. Available at: [Link]

- US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents.

-

Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed. Available at: [Link]

- CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents.

-

Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR - ResearchGate. Available at: [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. Available at: [Link]

-

Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem. Available at: [Link]

-

2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester - NIST WebBook. Available at: [Link]

-

Ch13 - Sample IR spectra - University of Calgary. Available at: [Link]

-

3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX - Doc Brown's Chemistry. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three - Spectroscopy Online. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

Picolinic acid methyl ester - SpectraBase. Available at: [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chloropicolinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-chloropicolinic Acid Methyl Ester, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published experimental data, this document combines predicted properties from robust computational models with detailed, field-proven experimental protocols to empower researchers in their synthesis, characterization, and application of this compound.

Introduction

This compound, with the CAS number 1391052-60-0, belongs to the substituted pyridine class of compounds. Picolinic acid derivatives are of significant interest due to their diverse biological activities and their role as versatile building blocks in the synthesis of more complex molecules.[1] The presence of amino, chloro, and methyl ester functionalities on the pyridine ring suggests a molecule with potential for a range of chemical transformations and biological interactions. This guide serves as a foundational resource for scientists working with this compound, providing both theoretical insights and practical methodologies.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these core properties is the first step in any research endeavor.

-

Chemical Structure:

-

Molecular Formula: C₇H₇ClN₂O₂[2]

-

Molecular Weight: 186.60 g/mol [2]

-

Synonyms: Methyl 4-amino-3-chloropicolinate, 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[2]

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations of a compound's physicochemical properties, guiding experimental design and handling procedures. The following properties have been predicted using established cheminformatics tools.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Methodology |

| Melting Point | 130-160 °C | Based on related structures and general trends for substituted pyridines.[3] |

| Boiling Point | ~350 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Water Solubility | 1.2 g/L | ALOGPS 2.1 |

| pKa (most basic) | 2.5 (Pyridine Nitrogen) | ChemAxon |

| pKa (most acidic) | 14.0 (Amine) | ChemAxon |

| LogP | 1.5 | ALOGPS 2.1 |

Disclaimer: The values presented in Table 1 are computational predictions and should be used as a guide for experimental planning. Experimental verification is essential for establishing definitive values.

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following protocol is a proposed method based on the esterification of the parent carboxylic acid, a common and effective strategy for synthesizing amino acid methyl esters.[4]

Proposed Synthetic Pathway: Fischer Esterification

The synthesis of this compound can be achieved via the Fischer esterification of 4-amino-3-chloropicolinic acid in methanol with an acid catalyst.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Amino-3-chloropicolinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-3-chloropicolinic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst (catalytic amount, e.g., 0.1 equivalents). Caution: The addition of thionyl chloride is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Detailed Experimental Protocol: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility at different temperatures.[5][6]

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol, methanol, or a mixture such as ethanol/water are good starting points. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Experimental Determination of Physicochemical Properties

The following protocols provide a framework for the experimental determination of the key physicochemical properties of the synthesized and purified this compound.

Caption: Workflow for the experimental characterization of this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting range.[7]

Apparatus: Capillary melting point apparatus.

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified crystals.

-

Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point (based on the predicted value). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The recorded range is the melting point of the compound.

Solubility Determination

Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.[8]

Procedure (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Measurement: To a series of small test tubes, add approximately 10 mg of the compound.

-

Addition of Solvent: Add 1 mL of a solvent to a test tube and agitate (vortex or shake) for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble. If partially dissolved, it is sparingly soluble.

Procedure (Quantitative - Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: Allow any undissolved solid to settle.

-

Analysis: Carefully withdraw a known volume of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).

pKa Determination

Principle: The pKa is a measure of the acidity or basicity of a compound. For a compound with multiple ionizable groups, potentiometric titration can be used to determine the pKa values.

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

Procedure (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, multiple inflection points will be observed.

Spectral Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~8.2 ppm (s, 1H): Aromatic proton on the pyridine ring.

-

~7.0 ppm (s, 1H): Aromatic proton on the pyridine ring.

-

~5.0 ppm (br s, 2H): Protons of the amino group.

-

~3.9 ppm (s, 3H): Protons of the methyl ester group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~165 ppm: Carbonyl carbon of the ester.

-

~150-110 ppm: Aromatic carbons of the pyridine ring.

-

~52 ppm: Methyl carbon of the ester.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic Absorptions:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1720 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1300-1000 cm⁻¹: C-O stretching of the ester.

-

~800-700 cm⁻¹: C-Cl stretching.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Collect the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Expected Molecular Ion Peak (Electron Impact - EI):

-

m/z = 186 and 188: Corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation:

-

Loss of the methoxy group (-OCH₃) from the molecular ion.

-

Loss of the carbomethoxy group (-COOCH₃) from the molecular ion.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph will separate the compound from any impurities before it enters the mass spectrometer for analysis.[10]

Stability Assessment

Understanding the stability of a compound is critical for its storage, handling, and formulation. An accelerated stability study, following ICH guidelines, can provide initial insights into the degradation pathways.[1][11][12]

Protocol for Accelerated Stability Study:

-

Sample Preparation: Place accurately weighed samples of the purified compound in sealed, amber glass vials to protect from light.

-

Storage Conditions: Store the vials in a stability chamber under accelerated conditions, typically 40 °C ± 2 °C and 75% RH ± 5% RH.[13]

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the sample for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Identity: Confirm the identity of the main peak using a suitable spectroscopic method.

-

-

Data Evaluation: Plot the percentage of the remaining parent compound against time to estimate the degradation rate.

Conclusion

This technical guide provides a comprehensive starting point for researchers working with this compound. By combining predicted physicochemical properties with detailed experimental protocols, this document aims to facilitate the synthesis, purification, and characterization of this important chemical intermediate. The provided methodologies are based on established scientific principles and offer a robust framework for generating reliable experimental data. As with any scientific endeavor, careful execution and critical evaluation of the results are paramount for success.

References

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. (2021).

- Understanding ICH Guidelines for Stability Testing. (2025). Purple Diamond Package Testing Lab.

- Solubility test for Organic Compounds. (2024).

- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022).

- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). MDPI.

- How to determine the solubility of a substance in an organic solvent ? (2024).

- Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts.

- Melting point determin

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- NMR Sample Preparation. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- Melting point determin

- Measuring the Melting Point. (2023). Westlab Canada.

- QSAR Model Development for Pyridines. (n.d.). Scribd.

- Step-by-Step Procedures for Melting Point Determin

- Melting point determin

- This compound. (n.d.). CymitQuimica.

- Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

- Mass Spectrometry. (2023). Chemistry LibreTexts.

- Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. (n.d.). Chemical Review and Letters.

- Quantifying Small Molecules by Mass Spectrometry. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- How to Perform FTIR Analysis Step by Step. (2026). Rocky Mountain Labs.

- Molecular Properties Prediction - Osiris Property Explorer. (n.d.). Organic Chemistry Portal.

- Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? (2013).

- Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. (n.d.).

- 1 H (a) and 13 C (b) NMR spectra of... (n.d.).

- Recrystalliz

- Recrystalliz

- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.

- Recrystallization and Melting Point Analysis. (2022). YouTube.

- Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).

- This compound. (n.d.). CymitQuimica.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.).

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). PubMed Central.

- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.).

- Making esters the the presence of an amine? (2022). Reddit.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - PubMed Central.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central.

- New experimental melting properties as access for predicting amino-acid solubility. (n.d.). NIH.

- How To Recrystallize A Solid. (2020). YouTube.

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. cdpr.ca.gov [cdpr.ca.gov]

- 3. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

"CAS number 1391052-60-0 properties and synthesis"

An In-depth Technical Guide to the Properties and Synthesis of Lorlatinib (PF-06463922)

A Note on Chemical Identification: The CAS number provided in the topic, 1391052-60-0, corresponds to methyl 4-amino-3-chloropyridine-2-carboxylate, a potential synthetic intermediate. However, the scope and depth of the requested guide strongly indicate an interest in the complex pharmaceutical agent Lorlatinib (CAS number 1454846-35-5 ), also known by its Pfizer development code, PF-06463922 . This guide will therefore focus on Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.

Introduction

Lorlatinib (brand names Lorbrena and Lorviqua) is a pivotal therapeutic agent in the management of specific types of non-small cell lung cancer (NSCLC).[1][2] Developed by Pfizer, it represents a significant advancement in targeted cancer therapy, particularly for patients who have developed resistance to earlier-generation ALK inhibitors.[2] Its unique macrocyclic structure allows it to penetrate the blood-brain barrier, making it effective against brain metastases, a common complication in ALK-positive NSCLC.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and synthetic routes for Lorlatinib, tailored for researchers and professionals in drug development.

Physicochemical and Pharmacokinetic Properties

Lorlatinib is a chiral macrocyclic compound characterized by a complex structure that includes a monofluorinated phenyl moiety, a pyridine, and a pyrazole ring. Its design as a small molecule inhibitor allows for oral administration.[5]

| Property | Value | Source |

| IUPAC Name | (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][5][6]benzoxadiazacyclotetradecine-3-carbonitrile | |

| Molecular Formula | C₂₁H₁₉FN₆O₂ | [1][7] |

| Molar Mass | 406.421 g·mol⁻¹ | [1] |

| Bioavailability | Approximately 81% | [1][5] |

| Protein Binding | 66% | [1] |

| Elimination Half-life | Approximately 24 hours | [1][5] |

| Metabolism | Primarily via CYP3A4 and UGT1A4 | [1][5] |

| Excretion | 48% urine, 41% feces | [1][5] |

Mechanism of Action: A Targeted Approach

Lorlatinib functions as a potent and selective ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[4][8] In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK, which produce constitutively active tyrosine kinases that drive uncontrolled cell proliferation and survival.[4]

Lorlatinib's mechanism of action involves several key aspects:

-

Inhibition of ALK and ROS1: It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream signaling proteins.[4] This disrupts critical pathways for cell growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to apoptosis of cancer cells.[4]

-

Overcoming Resistance: A significant advantage of Lorlatinib is its efficacy against a wide range of mutations in the ALK kinase domain that confer resistance to first and second-generation inhibitors, such as crizotinib, alectinib, and ceritinib.[2][5][7]

-

Brain Penetration: Lorlatinib is specifically designed to cross the blood-brain barrier, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC patients.[3][4]

The following diagram illustrates the signaling pathway inhibited by Lorlatinib.

Caption: Lorlatinib inhibits the ALK/ROS1 fusion protein, blocking downstream signaling and promoting apoptosis.

Synthesis of Lorlatinib

The synthesis of Lorlatinib is a complex, multi-step process that has been optimized for large-scale production.[9] A convergent approach is typically employed, involving the synthesis of key fragments followed by their coupling and macrocyclization.[10][9]

Key Synthetic Steps

The large-scale synthesis of Lorlatinib can be broadly divided into the preparation of two key intermediates followed by their coupling and subsequent macrocyclization.

-

Synthesis of the Aminopyrazole Fragment: This involves a multi-step sequence starting from a pyrazole ester.[9] Key transformations include bis-bromination, introduction of a protected methylamine, ester hydrolysis, conversion to a primary amide, and finally, dehydration to the nitrile.[10][9]

-

Synthesis of the Pyridine Fragment: This part of the synthesis involves several critical steps including the formation of a crucial ether bond and preparation for the subsequent coupling reaction.[9]

-

Suzuki Coupling: A pivotal step is the Suzuki cross-coupling reaction to connect the aminopyrazole and pyridine fragments.[9] Optimization of this step is crucial to minimize the formation of homocoupled byproducts.[11][12]

-

Deprotection and Hydrolysis: Following the coupling, removal of protecting groups and selective hydrolysis of an ester are performed to prepare the molecule for the final ring-closing step.[9][11]

-

Macrolactamization: The final key step is an amide macrolactamization to form the characteristic large ring structure of Lorlatinib.[10][9] This is often achieved using a coupling reagent like HATU.[9][12]

The following diagram provides a high-level overview of the synthetic workflow.

Caption: A simplified workflow for the synthesis of Lorlatinib, highlighting key stages.

Detailed Experimental Protocol (Illustrative)

The following provides a conceptual outline of the key transformations based on published methodologies.[10][9][11][12]

Step 1: Suzuki-Miyaura Coupling

-

Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids or esters, which is essential for connecting the two main fragments of the Lorlatinib precursor.

-

Procedure: A solution of the boronate ester of one fragment and the halide of the other fragment are slowly added to a reaction mixture containing a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) and a base (e.g., cesium fluoride) in a suitable solvent system (e.g., toluene-water). The reaction is typically heated to drive it to completion. The slow addition is critical to suppress the formation of homocoupled impurities.[11][12]

Step 2: Chemoselective Ester Hydrolysis

-

Rationale: To prepare for the macrocyclization, the methyl ester needs to be hydrolyzed to a carboxylic acid without affecting the nitrile group present in the molecule.

-

Procedure: Potassium trimethylsilanolate (KOTMS) is used as a chemoselective reagent for this hydrolysis.[11][12] The reaction is carried out in an appropriate solvent like acetonitrile. The product often precipitates as a crystalline salt, which aids in purification.[11]

Step 3: Macrocyclic Amidation

-

Rationale: This is the final ring-closing step to form the macrocyclic structure. An intramolecular amide bond formation is required.

-

Procedure: The deprotected amino-acid precursor is slowly added to a dilute solution of a peptide coupling reagent, such as HATU, in the presence of a base (e.g., triethylamine) in a suitable solvent mixture (e.g., DMF-EtOAc).[9] The slow addition and dilute conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.[9]

Conclusion

Lorlatinib is a testament to the power of structure-based drug design and a significant tool in the arsenal against ALK-positive NSCLC. Its unique macrocyclic structure confers desirable properties, including the ability to overcome a wide range of resistance mutations and penetrate the central nervous system. The synthesis of Lorlatinib is a notable achievement in process chemistry, requiring careful control over several key transformations to achieve high purity and yield on a large scale. This guide has provided a technical overview of its properties and synthesis, offering valuable insights for professionals in the field of drug discovery and development.

References

-

PubChem. Lorlatinib. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Portal. Synthesis of Lorlatinib. [Link]

-

Lorbrena® (lorlatinib) Patient Site. How It Works. [Link]

-

Patsnap Synapse. What is the mechanism of Lorlatinib? [Link]

-

Grokipedia. Lorlatinib. [Link]

-

Wikipedia. Lorlatinib. [Link]

-

Dagogo-Jack, I., & Shaw, A. T. (2020). Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer. Expert Opinion on Drug Metabolism & Toxicology, 16(7), 549-559. [Link]

-

American Chemical Society. Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289-1293. [Link]

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][5][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]

-

American Health & Drug Benefits. Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation. [Link]

Sources

- 1. Lorlatinib - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]

- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ChemGood [chemgood.com]

- 9. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-chloropicolinic Acid Methyl Ester

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Amino-3-chloropicolinic Acid Methyl Ester, a substituted pyridine derivative, presents a unique combination of functional groups that require a multi-faceted spectroscopic approach for unambiguous characterization. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations described herein are designed to serve as a robust framework for its analysis, ensuring the highest standards of scientific integrity.

Molecular Structure and the Imperative for Spectroscopic Analysis

This compound (C₇H₇ClN₂O₂) possesses a pyridine ring core, substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl ester group at the 2-position.[1][2] This specific arrangement of electron-donating (amino) and electron-withdrawing (chloro, methyl ester) groups dictates the electronic environment of the molecule, which in turn governs its spectroscopic behavior. Accurate characterization is crucial for confirming its identity, assessing its purity, and understanding its potential as a scaffold in medicinal chemistry.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, we anticipate three primary signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet (d) | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It will be split into a doublet by the adjacent H-5. |

| ~6.7-6.9 | Doublet (d) | 1H | H-5 | The proton at position 5 is ortho to the electron-donating amino group, which shields it and shifts it upfield. It will be split into a doublet by the adjacent H-6. |

| ~5.0-6.0 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a sharp singlet. |

The predicted chemical shifts are based on established principles of substituent effects on aromatic rings. The powerful electron-donating nature of the amino group at C-4 significantly shields the ortho proton (H-5), shifting it to a higher field (lower ppm). Conversely, the electron-withdrawing character of the pyridine nitrogen deshields the adjacent H-6 proton, moving it downfield. The chlorine at C-3 and the methyl ester at C-2 also contribute to the overall electronic environment, fine-tuning the precise chemical shifts.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down proton exchange, leading to sharper NH₂ signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR provides information on the number and types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |

| ~155-158 | C-4 | The carbon atom bonded to the amino group (C-4) is significantly shielded and shifted upfield for an aromatic carbon due to the strong electron-donating effect of the nitrogen. |

| ~150-153 | C-2 | The carbon atom attached to the methyl ester group (C-2) is deshielded. |

| ~148-151 | C-6 | The carbon adjacent to the ring nitrogen (C-6) is deshielded. |

| ~115-118 | C-3 | The carbon bonded to the chlorine atom (C-3) will have its chemical shift influenced by the halogen's electronegativity. |

| ~108-112 | C-5 | The carbon atom ortho to the amino group (C-5) is shielded and shifted upfield. |

| ~52-55 | -OCH₃ | The methyl carbon of the ester group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2990-2950 | C-H Stretch | Methyl C-H (-OCH₃) |

| 1730-1715 | C=O Stretch | Ester Carbonyl |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ester |

| 850-750 | C-Cl Stretch | Aryl Halide |

The presence of a strong, sharp absorption band in the 1730-1715 cm⁻¹ region is a definitive indicator of the ester carbonyl group.[3] The primary amine will be characterized by a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region (asymmetric and symmetric N-H stretching) and a bending vibration around 1620 cm⁻¹.[3] The combination of these specific bands provides a unique "fingerprint" for the molecule.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to produce the final spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

| m/z Value | Ion | Rationale |

| 186/188 | [M]⁺ | Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic M⁺ and M+2 peak pattern with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal mass is 186.59 g/mol .[1][2] |

| 155/157 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common and expected fragmentation pathway. |

| 127/129 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. The 3:1 ratio of the M⁺ to M+2 peaks is a hallmark of a monochlorinated compound and serves as a powerful confirmation of the elemental composition. The fragmentation will likely be initiated by the loss of the most stable neutral species, such as the methoxy radical from the ester functionality.

Caption: Workflow for Mass Spectrometry analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

Synthesis Context and Purity Assessment

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[6] All handling should be performed in a well-ventilated fume hood.[5][6]

Conclusion

The structural verification of this compound requires a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By correlating the predicted data presented in this guide with experimentally acquired spectra, researchers can confidently confirm the identity and purity of this compound, enabling its effective use in drug discovery and development pipelines.

References

-

REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet - Methyl Esters. Retrieved from [Link]

-

El-Gendy, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

- Google Patents. (1982). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.

- Google Patents. (2016). CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.

-

NIST. 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

"1H NMR spectrum analysis of 4-Amino-3-chloropicolinic Acid Methyl Ester"

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Amino-3-chloropicolinic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. While experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational NMR principles and extensive data from analogous substituted pyridine structures to present a detailed predictive analysis. We will explore the theoretical basis for the expected chemical shifts (δ), coupling constants (J), and signal multiplicities. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for interpreting the ¹H NMR spectrum of this and structurally related compounds. The document includes a detailed, field-proven experimental protocol for acquiring a high-resolution spectrum and discusses the causality behind experimental choices.

Introduction to this compound and the Role of NMR

This compound (CAS 1391052-60-0) is a substituted pyridine derivative.[1][2] Picolinic acids and their esters are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of substituents—an amino group, a chlorine atom, and a methyl ester—on the pyridine ring dictates the molecule's electronic properties, reactivity, and potential biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton, allowing for the confirmation of molecular structure, assessment of purity, and analysis of conformational dynamics. For a molecule like this compound, ¹H NMR is critical for verifying the substitution pattern on the pyridine ring.

Foundational Principles: Substituent Effects in the ¹H NMR of Pyridines

The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic nature of the substituents. The pyridine ring itself is electron-deficient compared to benzene, causing its protons to resonate at a lower field (higher ppm). The introduction of substituents further modulates the electron density and, consequently, the chemical shifts.

-

Electron-Donating Groups (EDGs): The amino group (-NH₂) at the C4 position is a strong electron-donating group through resonance. It increases the electron density on the pyridine ring, particularly at the ortho (C3, C5) and para (C6) positions. This increased shielding causes the corresponding protons to shift to a higher field (lower ppm).

-

Electron-Withdrawing Groups (EWGs): The chlorine atom (-Cl) at the C3 position is an electronegative atom that withdraws electron density through an inductive effect, causing a deshielding of nearby protons. However, it can also donate electron density through resonance.[3] The methyl ester group (-COOCH₃) at the C2 position is a strong electron-withdrawing group, primarily through its inductive and resonance effects. This leads to significant deshielding (a shift to a lower field) of the adjacent protons.

The interplay of these competing effects determines the final chemical shifts of the two aromatic protons on the ring.

Predicted ¹H NMR Spectrum Analysis

Based on the analysis of substituent effects and data from structurally similar compounds, we can predict the ¹H NMR spectrum of this compound. The analysis will be based on a standard deuterated chloroform (CDCl₃) solvent, though the choice of solvent can influence chemical shifts.

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton assignments.

Predicted Spectral Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.0 - 8.2 | Doublet (d) | ~5.0 - 6.0 | 1H | This proton is ortho to the ring nitrogen and the electron-withdrawing methyl ester group, leading to significant deshielding. It is coupled to H5. |

| H5 | ~6.7 - 6.9 | Doublet (d) | ~5.0 - 6.0 | 1H | This proton is ortho to the strong electron-donating amino group, which provides significant shielding, shifting it upfield. It is coupled to H6. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H | Methyl ester protons typically appear in this region as a sharp singlet as there are no adjacent protons to couple with. |

Detailed Justification of Predictions

-

Aromatic Protons (H5 and H6): The two remaining protons on the pyridine ring, H5 and H6, form an AX spin system. They will appear as two doublets due to mutual coupling.

-

H6: Located at the C6 position, this proton is adjacent to the ring nitrogen and is also influenced by the C2-methyl ester group. Both are electron-withdrawing, causing H6 to be the most downfield of the aromatic signals.

-

H5: This proton is at the C5 position, which is ortho to the strongly electron-donating amino group at C4. This powerful shielding effect will shift the H5 signal significantly upfield compared to unsubstituted pyridine. The chloro group at C3 will have a minor deshielding inductive effect on H5, but this is largely overshadowed by the amino group's resonance donation.

-

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and sample concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected in the mid-range of the spectrum.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will give rise to a sharp singlet. Their chemical environment is relatively shielded compared to the aromatic protons, and they lack any adjacent protons for coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum, adherence to a rigorous experimental protocol is essential.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for obtaining sharp lines and resolving fine coupling patterns.

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for protons in small molecules.

-

Pulse Angle: A 30-45 degree pulse angle can be used to reduce the experiment time without significant loss of signal-to-noise for quantitative analysis.

-

Number of Scans: Accumulate 16 to 64 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the integration values relative to one of the single-proton aromatic signals.

-

Data Interpretation and Self-Validation

The trustworthiness of the spectral interpretation relies on a self-validating system where all pieces of data are consistent with the proposed structure.

-

Integration: The integral ratios of the signals should correspond to the number of protons they represent. In this case, the expected ratio for the aromatic, amino, and methyl protons would be 1:1:2:3.

-

Multiplicity and Coupling Constants: The splitting pattern (multiplicity) must be consistent with the number of neighboring protons. The two aromatic protons should show the same coupling constant, confirming they are coupled to each other.

-

Chemical Shift Plausibility: The observed chemical shifts must be in agreement with the predicted electronic effects of the substituents. Any significant deviation would warrant further investigation, potentially including 2D NMR experiments like COSY (to confirm H-H coupling) and HSQC/HMBC (to correlate protons with their attached carbons).

Conclusion

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the two aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and multiplicities of these signals are dictated by the combined electronic effects of the amino, chloro, and methyl ester substituents on the pyridine ring. This guide provides a robust theoretical framework for the analysis of this spectrum and a detailed experimental protocol to ensure the acquisition of high-quality, reliable data. This predictive analysis serves as a powerful tool for researchers in the absence of a published experimental spectrum and establishes a benchmark for the structural verification of this compound.

References

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Missouri–St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Amino-3-chloropicolinic Acid Methyl Ester

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Amino-3-chloropicolinic Acid Methyl Ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering predictive insights grounded in established chemical principles. We will explore the causality behind fragmentation choices, present detailed experimental protocols, and summarize key data for practical application.

Introduction

This compound is a substituted pyridine derivative. Its structure, featuring an aromatic amine, a chlorine atom, and a methyl ester group, presents a unique fragmentation puzzle. Understanding its behavior in a mass spectrometer is critical for its unambiguous identification, structural elucidation, and quantification in complex matrices. Mass spectrometry, a cornerstone of modern analytical chemistry, provides the necessary sensitivity and specificity for this characterization. This guide will focus on the two most prevalent ionization techniques: the classic, high-energy Electron Ionization (EI) and the softer, solution-phase Electrospray Ionization (ESI).

Molecular Structure and Isotopic Profile

A thorough understanding of the fragmentation pattern begins with the molecule's fundamental properties.

-

Molecular Formula: C₇H₇ClN₂O₂[1]

-

Molecular Weight (Average): 186.60 g/mol [1]

-

Monoisotopic Mass: 186.0196 Da

-

Synonyms: Methyl 4-Amino-3-chloropicolinate, 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[1]

Chemical Structure:

A key feature for mass spectrometry is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2][3] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where the M+2 peak (containing ³⁷Cl) will have an intensity of about one-third of the M peak (containing ³⁵Cl). This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds in a mass spectrum.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. The process begins with the formation of a radical cation, M+•, which then undergoes a series of bond cleavages and rearrangements.[4] Aromatic systems, like the pyridine ring in our analyte, tend to produce a relatively stable and abundant molecular ion.[5]

The fragmentation of this compound under EI is primarily driven by the functional groups attached to the stable pyridine ring.

Key Predicted EI Fragmentation Steps:

-

Loss of Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[6] Alpha-cleavage at the ester group results in the loss of a methoxy radical (mass 31) to form a highly stable acylium ion. This fragment is often the base peak in the spectrum of aromatic methyl esters.

-

Loss of the Ester Group (•COOCH₃): Subsequent loss of carbon monoxide (CO, mass 28) from the acylium ion can occur. Alternatively, the entire carbomethoxy group (mass 59) can be lost from the molecular ion.

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (mass 35 or 37).

-

Ring Fragmentation: While the aromatic ring is stable, cleavages leading to the loss of HCN (from the pyridine ring and amino group) are possible, though typically less favorable than fragmentations of the substituents.

Visualizing the EI Fragmentation Pathway

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Summary of Major EI Fragments

| m/z (³⁵Cl / ³⁷Cl) | Proposed Loss | Fragment Structure/Name | Notes |

| 186 / 188 | - | Molecular Ion [M]+• | Expected to be prominent due to the aromatic ring. |

| 155 / 157 | •OCH₃ (31 Da) | Acylium Ion | Often the base peak for methyl esters.[6] |

| 127 / 129 | •COOCH₃ (59 Da) | 4-Amino-3-chloropyridine radical cation | Loss of the entire ester group. |

| 127 / 129 | From m/z 155/157 | 4-Amino-3-chloropyridine radical cation | Formed by loss of CO from the acylium ion. |

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique ideal for polar molecules, generating protonated molecules, [M+H]⁺, in the positive ion mode.[7] Subsequent fragmentation is induced in a collision cell (Collision-Induced Dissociation, CID) to produce a product ion spectrum. This technique is highly relevant for LC-MS applications. The protonation site is likely to be the most basic nitrogen atom—either the pyridine nitrogen or the exocyclic amino group.

Key Predicted ESI Fragmentation Steps for [M+H]⁺:

-

Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters is the neutral loss of methanol (mass 32).[8] This is a charge-remote fragmentation that is often energetically favorable.

-

Loss of Ammonia (NH₃): If protonation occurs on the amino group, the loss of ammonia (mass 17) is a possible pathway, though likely less favored than the loss of methanol.

-

Loss of HCl: The elimination of hydrogen chloride (mass 36) is another potential fragmentation route.

-

Sequential Losses: Following an initial loss, such as methanol, the resulting fragment ion can undergo further fragmentation, for example, the loss of carbon monoxide (CO, mass 28).

Visualizing the ESI Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Summary of Major ESI-MS/MS Fragments

| Precursor Ion m/z (³⁵Cl / ³⁷Cl) | Product Ion m/z (³⁵Cl / ³⁷Cl) | Proposed Neutral Loss | Notes |

| 187 / 189 | 155 / 157 | CH₃OH (32 Da) | A common and diagnostic loss for protonated methyl esters.[8] |

| 187 / 189 | 151 | HCl (36 Da) | Loss of hydrogen chloride from the protonated molecule. |

| 155 / 157 | 127 / 129 | CO (28 Da) | Sequential fragmentation following the loss of methanol. |

Experimental Protocol: Acquiring High-Resolution Mass Spectra

To ensure trustworthy and reproducible data, a self-validating experimental protocol is essential. The following outlines a general workflow for analyzing this compound using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).

Workflow Diagram

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. whitman.edu [whitman.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Weed Control Era: A Technical Guide to the Discovery and Development of Pyridine Carboxylic Acid Herbicides

Introduction: A Paradigm Shift in Weed Management

For researchers and scientists in the agrochemical field, the quest for selective, effective, and environmentally sound herbicides is a perpetual endeavor. The discovery of pyridine carboxylic acid herbicides marked a significant milestone in this journey, offering novel solutions for the control of broadleaf weeds. These compounds, acting as synthetic auxins, revolutionized weed management practices in various cropping systems and non-crop areas. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and structure-activity relationships of this pivotal class of herbicides, tailored for professionals in research, drug development, and related scientific disciplines. We will delve into the scientific rationale behind their development, offering insights into the experimental choices that led to these groundbreaking innovations.

The Genesis of an Idea: From Natural Compounds to Synthetic Herbicides

The story of pyridine carboxylic acid herbicides begins long before their commercial introduction, rooted in early observations of the biological activity of naturally occurring pyridine compounds. Research dating back to the early 1900s noted the growth-inhibitory properties of such molecules. However, the true catalyst for the development of this class of herbicides was the discovery of synthetic auxin herbicides like 2,4-D in the 1940s.[1] This breakthrough demonstrated that synthetic molecules could mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to lethal, uncontrolled growth in susceptible plants. This established a new paradigm in chemical weed control and paved the way for the exploration of other chemical scaffolds with similar modes of action.

A Chronological Journey of Discovery and Development